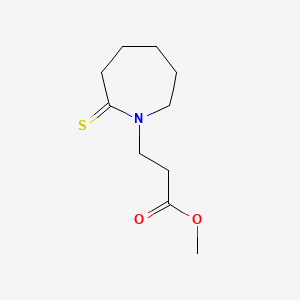
Methyl 3-(2-sulfanylideneazepan-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester is a chemical compound with the molecular formula C10H17NO2S and a molecular weight of 215.31 . This compound is characterized by the presence of an azepine ring, a propanoic acid group, and a thioxo group, making it a unique structure in organic chemistry .
Preparation Methods
The synthesis of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions to form the azepine ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester involves its interaction with specific molecular targets. The thioxo group can form interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The azepine ring structure may also play a role in its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester can be compared with similar compounds such as:
1H-Azepin-1-amine, hexahydro-: This compound has a similar azepine ring structure but lacks the propanoic acid and thioxo groups.
Hexahydro-1-methyl-1H-azepine: This compound also features an azepine ring but differs in its functional groups and overall structure.
The uniqueness of 1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
125627-72-7 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.311 |
IUPAC Name |
methyl 3-(2-sulfanylideneazepan-1-yl)propanoate |
InChI |
InChI=1S/C10H17NO2S/c1-13-10(12)6-8-11-7-4-2-3-5-9(11)14/h2-8H2,1H3 |
InChI Key |
LWXWVQURWBGWRS-UHFFFAOYSA-N |
SMILES |
COC(=O)CCN1CCCCCC1=S |
Synonyms |
1H-Azepine-1-propanoic acid, hexahydro-2-thioxo-, methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


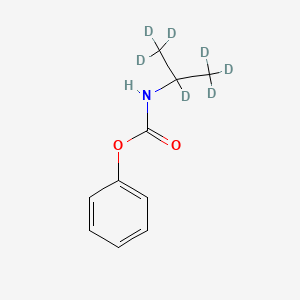
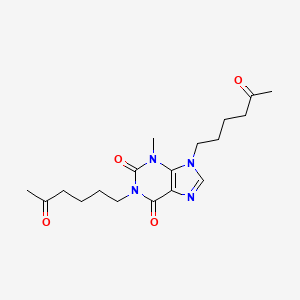
![[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester](/img/structure/B589666.png)

![3-[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl-2-cyanopropanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B589671.png)
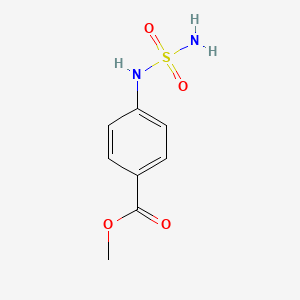

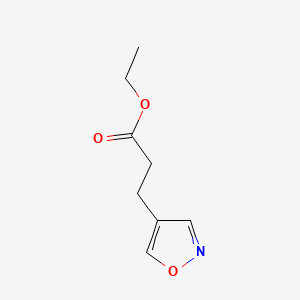
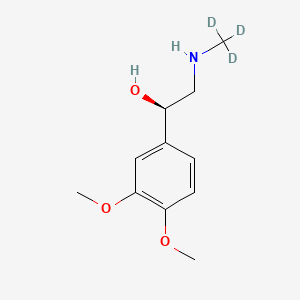
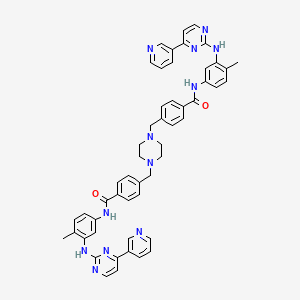
![4-[(2,3,4-Trimethoxyphenyl)methyl]piperazine-1-carbaldehyde](/img/structure/B589683.png)
